molecular formula C13H12N3NaO5S B12045642 sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate

sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate

Cat. No.: B12045642
M. Wt: 345.31 g/mol
InChI Key: UAZCFKAYAYJPDM-UVEQJXRBSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[320]hept-2-ene-2-carboxylate;hydrate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This involves a cyclization reaction where the appropriate precursors are subjected to specific conditions, such as temperature and pH, to form the bicyclic structure.

    Introduction of functional groups: Various functional groups are introduced through substitution reactions, where specific reagents are used to replace hydrogen atoms with desired functional groups.

    Hydration: The final step involves the addition of water molecules to form the hydrate.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Functional groups in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
  • Sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;monohydrate

Uniqueness

The uniqueness of sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate lies in its specific bicyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12N3NaO5S

Molecular Weight

345.31 g/mol

IUPAC Name

sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate

InChI

InChI=1S/C13H11N3O4S.Na.H2O/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-14-10-5-20-2-1-15(7)10;;/h3-4,6,12H,1-2,5H2,(H,18,19);;1H2/q;+1;/p-1/b8-3-;;/t12-;;/m1../s1

InChI Key

UAZCFKAYAYJPDM-UVEQJXRBSA-M

Isomeric SMILES

C1COCC2=NC=C(N21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].O.[Na+]

Canonical SMILES

C1COCC2=NC=C(N21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.